molecular formula C19H21NO5 B4194101 5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4194101
M. Wt: 343.4 g/mol
InChI Key: QSZUKEDWJIZEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-Trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinolinone core. It is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with appropriate methoxy-substituted anilines, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, is essential to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the quinolinone core to a more reduced form.

    Substitution: Methoxy groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

5,6,7-Trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of multiple methoxy groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl): This compound shares a similar methoxy-substituted aromatic structure but differs in its core framework.

    2-Methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl: Another compound with a similar substitution pattern but different core structure.

Uniqueness

5,6,7-Trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific combination of methoxy groups and quinolinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5,6,7-trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-22-14-8-6-5-7-11(14)12-9-16(21)20-13-10-15(23-2)18(24-3)19(25-4)17(12)13/h5-8,10,12H,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZUKEDWJIZEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 3
Reactant of Route 3
5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 4
5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 5
Reactant of Route 5
5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 6
Reactant of Route 6
5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.